Cas no 850472-81-0 (2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide)

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound featuring a benzodioxole and piperazine core linked to a chlorofluorophenyl acetamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a bioactive intermediate or pharmacophore in drug discovery. The presence of the benzodioxolylmethyl group may enhance binding affinity, while the chlorofluorophenyl substituent could contribute to selective target interactions. This compound is likely of interest in the development of CNS-active agents or receptor modulators due to its piperazine scaffold. Its synthesis requires precise control to ensure purity and stability, making it suitable for research applications requiring well-defined chemical entities.
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide structure
850472-81-0 structure
商品名:2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
CAS番号:850472-81-0
MF:C20H21ClFN3O3
メガワット:405.850447416306
CID:6783638
PubChem ID:2654938

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 850472-81-0
    • JS-1384
    • 2-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
    • 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide
    • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
    • AKOS003970631
    • インチ: 1S/C20H21ClFN3O3/c21-16-10-15(2-3-17(16)22)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26)
    • InChIKey: PBVFXMZBIGVCFD-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)NC(CN1CCN(CC2=CC=C3C(=C2)OCO3)CC1)=O)F

計算された属性

  • せいみつぶんしりょう: 405.1255474g/mol
  • どういたいしつりょう: 405.1255474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 535
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625605-10mg
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
850472-81-0 98%
10mg
¥862.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625605-2mg
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
850472-81-0 98%
2mg
¥619.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625605-5mg
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
850472-81-0 98%
5mg
¥661.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625605-1mg
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
850472-81-0 98%
1mg
¥535.00 2024-04-28

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide 関連文献

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamideに関する追加情報

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide (CAS 850472-81-0): A Comprehensive Overview

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide (CAS 850472-81-0) is a specialized chemical compound that has garnered significant interest in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining a benzodioxole moiety with a piperazine ring and a chloro-fluorophenyl acetamide group. Its structural complexity makes it a valuable candidate for various applications, particularly in drug discovery and development.

The compound's CAS number 850472-81-0 is a critical identifier for researchers and suppliers, ensuring precise communication in scientific and commercial contexts. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for interactions with biological targets, a feature highly sought after in medicinal chemistry. Recent trends in pharmaceutical research highlight the growing demand for such multi-functional compounds, especially those with piperazine derivatives, due to their versatility in modulating receptor activity.

One of the most frequently asked questions about 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide revolves around its synthesis and purity. High-purity batches of this compound are essential for reliable experimental results, particularly in high-throughput screening and structure-activity relationship (SAR) studies. Suppliers often emphasize the importance of HPLC and NMR validation to ensure quality, a topic that resonates strongly with researchers seeking reproducible data.

In terms of applications, CAS 850472-81-0 has shown promise in targeting neurological and psychiatric disorders, areas of intense focus in modern drug development. The benzodioxole component is known for its ability to cross the blood-brain barrier, making it a valuable scaffold for CNS-active compounds. Additionally, the piperazine ring contributes to the molecule's ability to interact with G-protein-coupled receptors (GPCRs), a key target class in treating conditions like anxiety and depression.

Market dynamics for 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide reflect broader trends in the pharmaceutical industry, where there is increasing investment in precision medicine and personalized therapies. The compound's unique structure aligns with the demand for novel small-molecule therapeutics, particularly those addressing unmet medical needs. Researchers and procurement specialists frequently search for information on its supply chain and scalability, underscoring the importance of reliable sourcing in drug development pipelines.

Another hot topic linked to CAS 850472-81-0 is its potential role in cancer research. While not explicitly an oncology drug, its structural features—such as the chloro-fluorophenyl group—are common in compounds investigated for kinase inhibition. This has led to speculative interest in its utility for targeted therapy approaches, though rigorous studies are needed to validate such applications. The intersection of chemical diversity and biological activity remains a vibrant area of exploration for this molecule.

From a technical standpoint, the storage and handling of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide require attention to detail. The compound is typically supplied as a solid powder, and stability data suggest it should be stored under anhydrous conditions to prevent degradation. These practical considerations are often highlighted in product specifications and material safety data sheets, addressing common queries from laboratory personnel.

In summary, CAS 850472-81-0 represents a compelling example of how rational drug design leverages complex chemical architectures for therapeutic potential. Its combination of benzodioxole, piperazine, and chloro-fluorophenyl motifs offers a rich platform for further exploration, whether in neuropharmacology, oncology, or other cutting-edge research fields. As the pharmaceutical landscape evolves, compounds like this will continue to play a pivotal role in advancing innovative treatments and scientific breakthroughs.

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